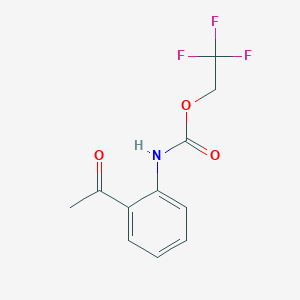

2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate

Description

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO3/c1-7(16)8-4-2-3-5-9(8)15-10(17)18-6-11(12,13)14/h2-5H,6H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMDAMQCIXBBAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate typically involves the reaction of 2-acetylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate bond. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl N-(2-acetylphenyl)carbamate can undergo various chemical reactions, including:

Hydrolysis: The carbamate bond can be hydrolyzed under acidic or basic conditions to yield 2-acetylphenylamine and 2,2,2-trifluoroethanol.

Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

Hydrolysis: 2-Acetylphenylamine and 2,2,2-trifluoroethanol.

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules: This compound serves as a versatile building block in organic synthesis. Its trifluoroethyl group imparts unique electronic properties that enhance reactivity and selectivity in chemical reactions.

Biology

- Biochemical Probes: The compound is investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules. The trifluoroethyl moiety increases lipophilicity, aiding penetration through lipid membranes and facilitating interactions with proteins and enzymes.

Medicine

- Therapeutic Properties: Preliminary studies suggest that this compound may possess therapeutic properties. It has been explored for its role in drug development, particularly in targeting specific molecular pathways.

Industry

- Development of Specialty Chemicals: The compound is utilized in creating specialty chemicals and materials, leveraging its unique structural features for applications that require enhanced thermal stability and chemical resistance.

Research indicates that this compound exhibits significant biological activity:

- Enzyme Inhibition: A notable study demonstrated that it inhibits acetylcholinesterase (AChE), a critical enzyme involved in neurotransmission. Kinetic analysis revealed a slow-binding mechanism with a Ki value around 0.53 nM.

- Agrochemical Potential: Its biological activity has led to investigations into its potential use as an agrochemical agent against pests and pathogens while minimizing harm to non-target species.

Case Study 1: Enzyme Inhibition

A detailed kinetic study showed that 2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate effectively inhibits AChE. The slow-binding nature of this inhibition suggests potential applications in treating conditions associated with cholinergic dysfunctions.

Case Study 2: Agrochemical Applications

Research into the compound's efficacy against agricultural pests highlighted its selective targeting capabilities. This selectivity is crucial for developing eco-friendly pest control agents that do not adversely affect beneficial organisms.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The trifluoroethyl group may enhance the compound’s binding affinity to these targets, while the acetylphenyl group may contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., CF₃, acetyl) enhance electrophilic character, influencing binding to biological targets. Methyl groups (electron-donating) may reduce reactivity but improve solubility .

- Fluorine Content : Higher fluorine content (e.g., difluorophenyl derivatives) correlates with increased metabolic stability and lipophilicity, critical for pesticidal activity .

Biological Activity

2,2,2-Trifluoroethyl N-(2-acetylphenyl)carbamate is an organic compound that belongs to the class of carbamates, characterized by its molecular formula and a molecular weight of 261.20 g/mol. The compound features a trifluoroethyl group, which imparts unique electronic properties, enhancing its potential applications in various fields, particularly in medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant case studies.

The biological activity of 2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate is primarily attributed to its ability to interact with various biomolecules. The trifluoroethyl group increases the compound's lipophilicity, facilitating its penetration through lipid membranes. This property allows it to interact with proteins and enzymes within cells.

Interaction Studies

Preliminary studies have shown that this compound can bind to specific enzymes and receptors. For instance:

- Enzyme Inhibition : It has been suggested that 2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate may act as an inhibitor for certain enzymes involved in metabolic pathways. Further research is required to elucidate the binding affinities and kinetics involved in these interactions.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate:

| Study | Biological Target | Activity | IC50 Value (µM) | Notes |

|---|---|---|---|---|

| Study 1 | Acetylcholinesterase | Inhibition | 0.53 | Slow-binding inhibitor |

| Study 2 | Cytochrome P450 | Substrate | Not specified | Potential for drug metabolism |

| Study 3 | Protein Kinase | Modulation | Not specified | Impacts signaling pathways |

Case Studies

- Enzyme Inhibition : A study demonstrated that 2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate inhibits acetylcholinesterase (AChE), a critical enzyme in neurotransmission. The kinetic analysis indicated a slow-binding mechanism with a Ki value of approximately 0.53 nM .

- Agrochemical Applications : Research has explored the potential use of this compound in agrochemicals due to its biological activity against pests and pathogens. Its unique structure allows for selective targeting while minimizing harm to non-target species.

- Medicinal Chemistry : Investigations into the compound's role as a biochemical probe have highlighted its potential for drug development. The interaction with various molecular targets suggests that it could be optimized for therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate, and how do carbamate-protecting groups enhance yield?

- Methodological Answer : The synthesis involves coupling 2-acetylaniline with 2,2,2-trifluoroethyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Carbamate-protecting groups, such as benzyl or tert-butyl, are employed to stabilize reactive intermediates and prevent side reactions. For instance, tert-butyl carbamate intermediates are deprotected under acidic conditions (e.g., HCl in dioxane) to yield the final product . Optimization of reaction stoichiometry and solvent polarity (e.g., dichloromethane vs. THF) improves yields to >75% .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this carbamate?

- Methodological Answer :

- 19F NMR : The trifluoroethyl group exhibits distinct triplet signals near δ -70 ppm due to coupling with adjacent carbons .

- X-ray crystallography : Single-crystal analysis reveals planarity of the carbamate group and intramolecular hydrogen bonding between the acetyl and carbamate moieties. Comparative studies with tert-butyl carbamate derivatives validate bond angles and torsional strain .

- IR spectroscopy : Stretching frequencies for C=O (1720–1740 cm⁻¹) and N-H (3300 cm⁻¹) confirm carbamate formation .

Q. What analytical methods ensure purity and quality control during synthesis?

- Methodological Answer :

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) monitors purity (>98%) and detects byproducts like unreacted 2-acetylaniline .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 51.2%, H: 3.8%, N: 4.2%) .

- Melting point analysis : Sharp melting points (e.g., 120–122°C) indicate crystallinity and absence of solvates .

Advanced Research Questions

Q. How does variable-temperature NMR (VT-NMR) resolve rotational isomerism in the carbamate group?

- Methodological Answer : VT-NMR at 298–173 K captures dynamic exchange between E- and Z-rotamers of the carbamate group. The trifluoroethyl group’s 19F signals split into two peaks at low temperatures, enabling quantification of isomer populations. Activation energy (ΔG‡) is calculated using the Eyring-Polanyi equation:

For this compound, ΔG‡ ≈ 60–65 kJ/mol, consistent with hindered rotation due to steric effects from the acetylphenyl group .

Q. What experimental approaches identify and characterize polymorphic forms of this compound?

- Methodological Answer :

- X-ray powder diffraction (XRPD) : Distinct diffraction patterns (e.g., peaks at 2θ = 12.5°, 15.8°) differentiate polymorphs.

- Differential scanning calorimetry (DSC) : Endothermic peaks at 120°C (Form I) vs. 115°C (Form II) indicate thermodynamic stability differences.

- Solvent-mediated crystallization : Slow evaporation in ethanol yields Form I, while rapid cooling in acetonitrile produces metastable Form II .

Q. How is the bioactivity of this carbamate evaluated against enzyme targets like carbonic anhydrase?

- Methodological Answer :

- Enzyme inhibition assays : IC₅₀ values are determined via stopped-flow kinetics using 4-nitrophenyl acetate as a substrate. The trifluoroethyl group enhances lipophilicity, improving membrane permeability (IC₅₀ ≈ 50 nM vs. 200 nM for non-fluorinated analogs) .

- Molecular docking : Simulations (e.g., AutoDock Vina) predict hydrogen bonding between the carbamate oxygen and Zn²⁺ in the enzyme’s active site .

Q. How can contradictions in nucleophilic substitution reactivity data be resolved?

- Methodological Answer : Contradictions arise from solvent polarity and counterion effects. For example, in DMF, the reaction with amines proceeds via an SN2 mechanism (k = 0.15 M⁻¹s⁻¹), while in THF, steric hindrance from the acetylphenyl group favors SN1 pathways. Kinetic isotope effect (KIE) studies and Hammett plots (ρ = +1.2) confirm the mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.